5-Chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole is a synthetic compound belonging to the class of indole derivatives. It has been investigated in scientific research for its potential as a peroxisome proliferator-activated receptor γ/δ (PPARγ/δ) dual agonist. [] This compound has shown promising results in preclinical studies for the treatment of type 2 diabetes. []
A detailed synthesis pathway for 5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole is described in the paper "Design and synthesis of novel and potent amide linked PPARγ/δ dual agonists." [] The synthesis involves a multi-step process with several intermediate compounds. The final step involves the formation of an amide bond between 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid and 1-[2-pyridinyl]piperazine. []
The molecular structure of 5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole consists of a central indole ring substituted at positions 2 and 5. A carbonyl group is attached to position 2 of the indole ring, linking it to a piperazine moiety. The piperazine ring is further substituted with a 2-pyridinyl group at position 4. The structure can be visualized using chemical drawing software based on the IUPAC name. []
5-Chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole acts as a PPARγ/δ dual agonist. [] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. [] Agonism of PPARγ and PPARδ can improve insulin sensitivity, reduce blood glucose levels, and improve lipid profiles. [] The exact molecular mechanisms underlying the PPARγ/δ agonistic activity of this compound remain to be fully elucidated. []
The primary application of 5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole in scientific research is its investigation as a potential therapeutic agent for type 2 diabetes. [] In the ZDF rat model of type 2 diabetes, this compound showed promising glucose-lowering efficacy comparable to the marketed PPARγ agonist rosiglitazone, but with less weight gain. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1